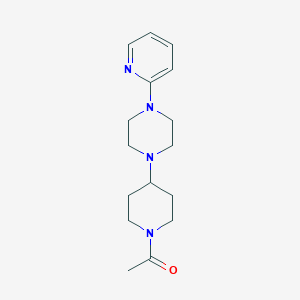![molecular formula C20H24O6 B5145007 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B5145007.png)
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde, also known as EMBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and nanotechnology.
Wirkmechanismus
The exact mechanism of action of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is not yet fully understood. However, it is believed to exert its anti-tumor effects by inducing apoptosis, or programmed cell death, in cancer cells. 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has also been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and ultimately cell death. Additionally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to inhibit the activity of certain signaling pathways that are involved in the growth and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde in laboratory experiments is its high potency and selectivity against cancer cells. However, one limitation of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the potential side effects and toxicity of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde.
Zukünftige Richtungen
There are several potential future directions for research on 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde. For example, further studies are needed to elucidate the exact mechanism of action of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde and to identify its molecular targets in cancer cells. Additionally, more research is needed to optimize the synthesis and formulation of 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde for use in vivo. Finally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde may have potential applications in other fields, such as materials science and nanotechnology, and further research is needed to explore these possibilities.
Synthesemethoden
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde can be synthesized using a multistep process that involves the reaction of 3-methoxybenzaldehyde with ethylene glycol and potassium carbonate, followed by the reaction of the resulting product with 2-bromoethyl ether and sodium hydride. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 4-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde has been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Eigenschaften
IUPAC Name |
4-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O6/c1-3-24-17-6-4-5-7-18(17)25-12-10-23-11-13-26-19-9-8-16(15-21)14-20(19)22-2/h4-9,14-15H,3,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVKYIXCPUGVAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-[2-(2-Ethoxyphenoxy)ethoxy]ethoxy]-3-methoxybenzaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,6,8-trimethyl-2-{[1-methyl-2-oxo-2-(1-pyrrolidinyl)ethyl]thio}quinoline](/img/structure/B5144931.png)
![N-(1-{1-[(5-ethyl-2-furyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5144934.png)
![4-[3-(2-chlorophenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5144941.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-(4-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5144957.png)


![(3S*,4S*)-3-hydroxy-4-[4-(3-methoxyphenyl)-3-oxo-1-piperazinyl]-N-(2-methylphenyl)-1-pyrrolidinecarboxamide](/img/structure/B5144979.png)
![N-[4-(N-{[2-(2-methylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5144984.png)
![methyl 2-[(3-methoxy-2-naphthoyl)amino]benzoate](/img/structure/B5144988.png)
![4-isobutoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5145000.png)
![5-acetyl-6-methyl-4-(2-nitrophenyl)-2-[(2-oxo-2-phenylethyl)thio]-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5145022.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5145029.png)
methyl]amine](/img/structure/B5145040.png)
![7-[(2,5-dimethylbenzyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5145043.png)